(S)-H8-BINAP

Description

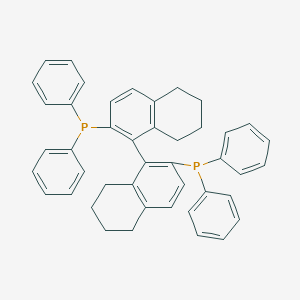

Structure

3D Structure

Properties

IUPAC Name |

[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H40P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-12,19-26,29-32H,13-18,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSOKCGDSQQISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H40P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61724-04-7, 139139-86-9 | |

| Record name | C.I. Acid Brown 21 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 139139-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-H8-BINAP: Structure, Properties, and Applications in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral ligand (S)-H8-BINAP, a cornerstone in the field of asymmetric catalysis. We will delve into its chemical structure, physicochemical properties, and its pivotal role in the enantioselective synthesis of high-value chemical compounds. This document is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries.

Core Chemical Identity and Structure

(S)-H8-BINAP, with the full chemical name (S)-(−)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl, is a chiral diphosphine ligand. Its structure is characterized by a C₂-symmetric atropisomeric biaryl scaffold, which creates a well-defined chiral environment around a metal center. This chirality is fundamental to its ability to induce high enantioselectivity in catalytic reactions.

The key structural feature of H8-BINAP is the partial hydrogenation of the binaphthyl backbone compared to its parent compound, BINAP. This structural modification has been shown to enhance the catalytic activity and enantioselectivity in certain reactions.[1]

Chemical Structure:

Caption: 2D representation of the (S)-H8-BINAP molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-H8-BINAP is essential for its effective application in synthesis, including handling, storage, and reaction setup.

| Property | Value | Reference |

| Molecular Formula | C₄₄H₄₀P₂ | [2][3][4] |

| Molecular Weight | 630.74 g/mol | [2][3][4] |

| Appearance | Off-white to pale yellow powder | [2][4] |

| Melting Point | 207-208 °C | |

| Boiling Point | 745.6 ± 60.0 °C (Predicted) | |

| Optical Rotation | [α]²⁰/D -69.1° (c=0.5165, Toluene) | |

| Solubility | Generally soluble in common organic solvents such as toluene, THF, and dichloromethane. | |

| CAS Number | 139139-93-8 | [2][3][4] |

Applications in Asymmetric Catalysis

(S)-H8-BINAP is a highly effective chiral ligand for a variety of metal-catalyzed asymmetric reactions. It is most renowned for its application in ruthenium-catalyzed asymmetric hydrogenations of unsaturated compounds.

Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

One of the most significant applications of (S)-H8-BINAP is in the ruthenium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids. This methodology provides a direct route to enantiomerically enriched carboxylic acids, which are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

A notable example is the synthesis of the non-steroidal anti-inflammatory drug (NSAID) (S)-Ibuprofen, which has been achieved with high enantioselectivity (up to 97% ee) using a Ru(II)-(S)-H8-BINAP catalyst.[1] This demonstrates the industrial potential of this catalytic system.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of an α,β-Unsaturated Carboxylic Acid

The following is a representative experimental protocol for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid using a pre-formed Ru(OAc)₂[(S)-H8-BINAP] catalyst.

Materials:

-

Ru(OAc)₂[(S)-H8-BINAP] catalyst

-

α,β-Unsaturated carboxylic acid (substrate)

-

Methanol (degassed)

-

High-pressure autoclave equipped with a magnetic stir bar

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, a glass liner for the autoclave is charged with Ru(OAc)₂[(S)-H8-BINAP] (substrate-to-catalyst ratio typically ranging from 100:1 to 1000:1).

-

The α,β-unsaturated carboxylic acid is added to the liner.

-

Degassed methanol is added to dissolve the substrate and catalyst.

-

The glass liner is placed inside the autoclave, and the system is sealed.

-

The autoclave is removed from the glovebox and purged several times with hydrogen gas.

-

The autoclave is pressurized with hydrogen to the desired pressure (e.g., 4-10 atm).

-

The reaction mixture is stirred at a specified temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours), monitoring the hydrogen uptake.

-

Upon completion, the autoclave is cooled to room temperature, and the excess hydrogen is carefully vented.

-

The solvent is removed in vacuo, and the residue is purified by an appropriate method (e.g., column chromatography or crystallization) to yield the enantiomerically enriched carboxylic acid.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Catalytic Cycle and Mechanism

The mechanism of the Ru-(S)-H8-BINAP catalyzed asymmetric hydrogenation of unsaturated carboxylic acids is believed to proceed through a catalytic cycle involving a ruthenium hydride species.

Caption: Proposed catalytic cycle for Ru/(S)-H8-BINAP hydrogenation.

The catalytic cycle is initiated by the reaction of the Ru(OAc)₂[(S)-H8-BINAP] precatalyst with molecular hydrogen to form a cationic ruthenium monohydride species, which is the active catalyst. The unsaturated substrate then coordinates to the ruthenium center. This is followed by the key enantioselective step: the migratory insertion of the olefin into the ruthenium-hydride bond. The resulting ruthenium alkyl intermediate then reacts with another molecule of hydrogen to release the saturated product and regenerate the active ruthenium hydride catalyst, thus completing the cycle. The chiral environment created by the (S)-H8-BINAP ligand dictates the facial selectivity of the hydride attack on the coordinated olefin, leading to the formation of one enantiomer in excess.

Conclusion

(S)-H8-BINAP has established itself as a privileged chiral ligand in the field of asymmetric catalysis. Its unique structural features and demonstrated efficacy, particularly in ruthenium-catalyzed asymmetric hydrogenations, have made it an invaluable tool for the synthesis of enantiomerically pure compounds. The continued exploration of its applications and the development of new catalysts based on its scaffold promise to further advance the capabilities of modern synthetic chemistry.

References

(S)-H8-BINAP (CAS: 139139-93-8): A Comprehensive Technical Guide for Asymmetric Catalysis

Authored for Researchers, Scientists, and Drug Development Professionals

(S)-(-)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl , commonly known as (S)-H8-BINAP , is a chiral phosphine ligand pivotal in the field of asymmetric catalysis. Its unique structural features, including a partially hydrogenated binaphthyl backbone, impart a rigid and well-defined chiral environment around a metal center. This C₂-symmetric ligand has demonstrated exceptional performance in a variety of catalytic transformations, leading to the synthesis of enantiomerically enriched compounds crucial for the pharmaceutical and fine chemical industries. This guide provides an in-depth overview of the technical aspects of (S)-H8-BINAP, including its properties, applications, and detailed experimental methodologies.

Physicochemical Properties

(S)-H8-BINAP is a white to off-white powder with the molecular formula C₄₄H₄₀P₂ and a molecular weight of 630.74 g/mol .[1] Key identifiers for this compound are provided in the table below.

| Property | Value |

| CAS Number | 139139-93-8[1] |

| Molecular Formula | C₄₄H₄₀P₂[1] |

| Molecular Weight | 630.74[1] |

| Synonyms | (S)-(-)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl, [(1S)-5,5′,6,6′,7,7′,8,8′-octahydro-[1,1′-binaphthalene]-2,2′-diyl]bis[diphenylphosphine][1] |

| Appearance | Powder[1] |

| Functional Group | Phosphine[1] |

Core Applications in Asymmetric Catalysis

The primary utility of (S)-H8-BINAP lies in its role as a chiral ligand in transition metal-catalyzed asymmetric reactions. Its complexes with ruthenium and rhodium have proven to be highly effective catalysts for a range of transformations.

Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

Ruthenium complexes of (S)-H8-BINAP are particularly effective for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, producing saturated carboxylic acids with high enantiomeric excess (ee).[2][3] The partially hydrogenated backbone of H8-BINAP often leads to higher enantioselectivities and faster reaction rates compared to its parent ligand, BINAP.[2][3]

A notable application is in the synthesis of chiral profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the Ru-(S)-H8-BINAP catalyst has been successfully employed in the synthesis of (S)-Ibuprofen with up to 97% ee.[2] While the synthesis of (S)-Naproxen is famously achieved with a Ru-(S)-BINAP catalyst, the H8-BINAP variant offers a promising alternative for similar substrates.[4][5]

Table 1: Asymmetric Hydrogenation of Tiglic Acid with Ru/(S)-H8-BINAP Catalyst [6]

| Solvent | Hydrogen Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| scCO₂ | 170-180 | - | 12-15 | - | 90-84 |

| Other Solvents | - | - | - | - | - |

Note: Data for "Other Solvents" was not specified in the provided source.

Rhodium-Catalyzed Cyclization Reactions

Rhodium complexes of (S)-H8-BINAP are effective catalysts for enantioselective intramolecular cyclization reactions. For example, they have been used in the cyclization of enynes to form various cyclic compounds bearing chiral quaternary carbon centers with high yields and enantioselectivities.[7]

Table 2: Rhodium-Catalyzed Diastereo- and Enantioselective Annulations [8]

| Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1,5-Enyne-tethered cyclobutanone | [Rh(COD)₂]BF₄ / (R)-H₈-binap | Toluene | 70 | 48 | Good | Excellent |

Note: The original source uses (R)-H8-BINAP for this specific reaction.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of an Unsaturated Carboxylic Acid using Ru(OAc)₂[(S)-H8-BINAP]

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

-

Ru(OAc)₂[(S)-H8-BINAP] catalyst

-

Unsaturated carboxylic acid (e.g., tiglic acid)

-

Degassed methanol

-

High-pressure autoclave with a magnetic stir bar

-

High-purity hydrogen gas

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, charge the autoclave's glass liner with the Ru(OAc)₂[(S)-H8-BINAP] catalyst and the unsaturated carboxylic acid. The typical substrate-to-catalyst ratio (S/C) ranges from 100 to 1000.

-

Add degassed methanol to the glass liner.

-

Seal the autoclave and purge the system by pressurizing with an inert gas (e.g., 5 atm of Argon) and then venting. Repeat this cycle three times.

-

Pressurize the autoclave with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at the desired temperature for the specified time.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and analyze the reaction mixture for conversion and enantiomeric excess using appropriate analytical techniques (e.g., GC or HPLC with a chiral column).

General Procedure for Rhodium-Catalyzed Intramolecular Annulation of a 1,5-Enyne-tethered Cyclobutanone

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

-

1,5-Enyne-tethered cyclobutanone substrate

-

[Rh(COD)₂]BF₄

-

(S)-H8-BINAP

-

Anhydrous toluene

-

Flame-dried reaction vial with a stir bar

Procedure:

-

In a nitrogen-filled glovebox, charge a flame-dried vial with the 1,5-enyne-tethered cyclobutanone substrate (1 equiv), (S)-H8-BINAP (e.g., 4.8 mol%), and [Rh(COD)₂]BF₄ (e.g., 4 mol%).

-

Add anhydrous toluene to the vial.

-

Seal the vial and remove it from the glovebox.

-

Stir the reaction mixture at the desired temperature (e.g., 70 °C) for the specified time (e.g., 48 hours).

-

Cool the reaction to room temperature.

-

The reaction mixture can be analyzed by ¹H NMR to determine the diastereomeric ratio.

-

Purify the product by silica gel flash chromatography.

Catalytic Cycle and Workflow Visualization

Catalytic Cycle of Ru-(S)-H8-BINAP in Asymmetric Hydrogenation

The asymmetric hydrogenation of α,β-unsaturated carboxylic acids catalyzed by Ru(OAc)₂[(S)-H8-BINAP] is believed to proceed through a monohydride mechanism. The precatalyst is first activated by hydrogen to form a ruthenium hydride species, which then enters the catalytic cycle.

Caption: Catalytic cycle for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid.

Experimental Workflow for Asymmetric Hydrogenation

The following diagram illustrates a typical workflow for carrying out an asymmetric hydrogenation experiment in a laboratory setting.

Caption: General experimental workflow for asymmetric hydrogenation.

Conclusion

(S)-H8-BINAP has established itself as a highly effective chiral ligand for asymmetric catalysis, particularly in ruthenium-catalyzed hydrogenations and rhodium-catalyzed cyclizations. Its application in the synthesis of enantiomerically pure compounds, including key pharmaceutical intermediates, underscores its importance in modern organic synthesis.[9] The detailed protocols and understanding of the catalytic mechanisms provided in this guide aim to facilitate its broader application and further innovation in the field of drug discovery and development.

References

- 1. (S)-H8-BINAP technical grade 139139-93-8 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Highly Efficient Enantioselective Synthesis of Optically Active Carboxylic Acids by Ru(OCOCH3)2[(S)-H8-BINAP] | Semantic Scholar [semanticscholar.org]

- 4. is.muni.cz [is.muni.cz]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

(S)-H8-BINAP: A Comprehensive Technical Overview

(S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl , commonly known as (S)-H8-BINAP , is a chiral diphosphine ligand pivotal in the field of asymmetric catalysis. Its unique structural features, characterized by axial chirality arising from restricted rotation about the C1-C1' bond of the partially hydrogenated binaphthyl backbone, make it a highly effective ligand for a variety of metal-catalyzed enantioselective transformations. This technical guide provides an in-depth analysis of its molecular properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Molecular Profile

(S)-H8-BINAP is a derivative of the well-known BINAP ligand. The "H8" designation indicates the saturation of the two naphthalene rings at the 5, 6, 7, and 8 positions. This structural modification imparts distinct electronic and steric properties compared to its parent compound, often leading to improved enantioselectivity in catalytic reactions.

Physicochemical Data

The fundamental molecular characteristics of (S)-H8-BINAP are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄₄H₄₀P₂[1][2][3][4] |

| Molecular Weight | 630.74 g/mol [1][2][3] |

| Appearance | White to off-white powder |

| CAS Number | 139139-93-8[1][2][4] |

Core Applications in Asymmetric Catalysis

(S)-H8-BINAP is predominantly utilized as a chiral ligand in transition metal-catalyzed reactions, with its ruthenium, rhodium, and palladium complexes demonstrating exceptional performance in asymmetric synthesis. A primary application lies in asymmetric hydrogenation, a critical process in the pharmaceutical industry for the synthesis of enantiomerically pure compounds.

Complexes of (S)-H8-BINAP with ruthenium, for instance, are highly effective catalysts for the asymmetric hydrogenation of various substrates, including α,β-unsaturated carboxylic acids.[1][4] The enhanced flexibility and specific steric hindrance of the H8-BINAP ligand, when compared to BINAP, can lead to higher enantioselectivities in these transformations.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of (S)-H8-BINAP in a research and development setting. Below are representative protocols for the synthesis of a related BINAP compound and a general procedure for its application in asymmetric hydrogenation.

Synthesis of (S)-BINAP from (S)-(-)-1,1'-Bi-2-naphthol

While the direct synthesis of (S)-H8-BINAP involves the hydrogenation of (S)-BINAP, the synthesis of (S)-BINAP itself is a foundational procedure. A common method involves the conversion of enantiomerically pure (S)-(-)-1,1'-bi-2-naphthol to its ditriflate, followed by a nickel-catalyzed phosphinylation.

Step 1: Preparation of (S)-(-)-1,1'-Bi-2-naphthol ditriflate

-

To a solution of (S)-(-)-1,1'-bi-2-naphthol in a suitable solvent such as dichloromethane, add a base, typically pyridine.

-

Cool the mixture in an ice bath and slowly add trifluoromethanesulfonic anhydride.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with aqueous acid and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate).

-

Purify the crude product by chromatography to yield the ditriflate.

Step 2: Nickel-catalyzed phosphinylation

-

In a glovebox or under an inert atmosphere, combine the (S)-(-)-1,1'-bi-2-naphthol ditriflate with a nickel(II) catalyst, such as NiCl₂(dppe), and a phosphine source like diphenylphosphine in an anhydrous, degassed solvent (e.g., DMF).

-

Add a suitable base, for example, 1,4-diazabicyclo[2.2.2]octane (DABCO).

-

Heat the reaction mixture until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to induce crystallization of the product.

-

Collect the solid by filtration, wash with a suitable solvent (e.g., methanol), and dry under vacuum to obtain (S)-BINAP.

General Protocol for Asymmetric Hydrogenation of an α,β-Unsaturated Carboxylic Acid

This protocol outlines the general steps for using a pre-formed Ru(OAc)₂[(S)-H8-BINAP] catalyst.

-

Catalyst Preparation: The Ru(OAc)₂[(S)-H8-BINAP] complex is either purchased or prepared according to literature procedures. This precatalyst requires activation in situ.

-

Reaction Setup: In an inert atmosphere (e.g., a glovebox), charge a high-pressure reactor with the substrate (the α,β-unsaturated carboxylic acid), the Ru(OAc)₂[(S)-H8-BINAP] catalyst, and a degassed solvent (e.g., methanol or ethanol).

-

Hydrogenation: Seal the reactor, purge it several times with hydrogen gas, and then pressurize it to the desired hydrogen pressure.

-

Reaction Monitoring: Stir the reaction mixture at a specified temperature until the reaction is complete. The progress can be monitored by techniques such as ¹H NMR or HPLC by analyzing aliquots taken from the reaction.

-

Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure. The residue can then be purified by standard methods such as column chromatography to isolate the enantiomerically enriched product.

Catalytic Workflow

The catalytic cycle for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid using a Ru(OAc)₂[(S)-H8-BINAP] catalyst is a well-studied process. The following diagram illustrates the key steps in this catalytic cycle.

References

Synthesis and Preparation of (S)-H8-BINAP Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of the (S)-H8-BINAP ligand, a crucial component in modern asymmetric catalysis. The document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

(S)-H8-BINAP, or (S)-(−)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl, is a chiral phosphine ligand renowned for its efficacy in a variety of asymmetric transformations, particularly in catalytic hydrogenation reactions. Its unique structural features, arising from the partially hydrogenated binaphthyl backbone, often lead to superior enantioselectivity compared to its parent compound, (S)-BINAP. This guide outlines a reliable two-stage synthetic route commencing from the commercially available (S)-BINOL.

Synthetic Pathway Overview

The synthesis of (S)-H8-BINAP is typically achieved in two principal stages:

-

Hydrogenation of (S)-BINOL: The commercially available and optically pure (S)-1,1'-bi-2-naphthol ((S)-BINOL) is catalytically hydrogenated to yield (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL).

-

Conversion of (S)-H8-BINOL to (S)-H8-BINAP: This transformation is analogous to the well-established synthesis of BINAP from BINOL. It involves the formation of a ditriflate intermediate from (S)-H8-BINOL, followed by a nickel-catalyzed phosphinylation reaction.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for the preparation of (S)-H8-BINAP from (S)-BINOL.

Experimental Protocols

Stage 1: Synthesis of (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL)

This procedure is adapted from a reliable method published in Organic Syntheses.[1]

Materials and Equipment:

-

(S)-1,1'-bi-2-naphthol ((S)-BINOL)

-

10% Palladium on activated carbon (Pd/C)

-

Anhydrous ethanol

-

High-pressure autoclave equipped with a stirrer, pressure gauge, and temperature controller

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

To a high-pressure autoclave, add (S)-BINOL (1.0 eq), 10% Pd/C (typically 2.5 mol% Pd), and anhydrous ethanol.

-

Seal the autoclave and purge the system with nitrogen gas three times, followed by three purges with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to 200 psig.

-

Heat the reaction mixture to 70 °C and then increase the hydrogen pressure to 250 psig.

-

Stir the reaction mixture at 70 °C and 250 psig for 18 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Purge the autoclave with nitrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude (S)-H8-BINOL.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (S)-H8-BINOL as a white solid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | (S)-BINOL | [1] |

| Catalyst | 10% Pd/C (2.5 mol% Pd) | [1] |

| Solvent | Anhydrous Ethanol | [1] |

| Temperature | 70 °C | [1] |

| Pressure | 250 psig | [1] |

| Reaction Time | 18 hours | [1] |

| Yield | Up to 84% | [1] |

| Enantiomeric Purity | >99% ee | [2] |

Stage 2: Synthesis of (S)-H8-BINAP from (S)-H8-BINOL

This two-step procedure is adapted from the established synthesis of BINAP from BINOL.[3][4]

Materials and Equipment:

-

(S)-H8-BINOL

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine

-

Dry dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware under an inert atmosphere

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-H8-BINOL (1.0 eq) in dry dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (typically 3.0 eq) to the solution.

-

Add trifluoromethanesulfonic anhydride (typically 2.1-2.3 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-H8-BINOL ditriflate.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Adapted from BINOL ditriflate synthesis):

| Parameter | Value | Reference |

| Starting Material | (S)-BINOL | [4] |

| Reagents | Triflic anhydride, Pyridine | [4] |

| Solvent | Dry Methylene Chloride | [4] |

| Temperature | 0 °C to Room Temperature | [4] |

| Yield | ~94% | [4] |

Materials and Equipment:

-

(S)-H8-BINOL ditriflate

-

[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

-

Diphenylphosphine (Ph₂PH)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Anhydrous dimethylformamide (DMF)

-

Standard laboratory glassware under an inert atmosphere

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂(dppe) (typically 10 mol%).

-

Add anhydrous DMF and diphenylphosphine (typically 2.4 eq).

-

Heat the resulting solution to 100 °C for 30 minutes.

-

In a separate flask, dissolve (S)-H8-BINOL ditriflate (1.0 eq) and DABCO (typically 4.0 eq) in anhydrous DMF.

-

Transfer the solution of the ditriflate and DABCO to the hot catalyst solution via cannula.

-

Maintain the reaction mixture at 100 °C for 2-3 days, monitoring the reaction progress by a suitable analytical technique (e.g., ³¹P NMR or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the reaction mixture. If so, it can be collected by filtration, washed with methanol, and dried under vacuum.

-

Alternatively, the reaction mixture can be worked up by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

The crude (S)-H8-BINAP can be purified by crystallization or column chromatography.

Quantitative Data (Adapted from BINAP synthesis):

| Parameter | Value | Reference |

| Starting Material | (R)-BINOL ditriflate | [3][4] |

| Catalyst | NiCl₂(dppe) (10 mol%) | [3] |

| Reagents | Diphenylphosphine (2.4 eq), DABCO (4.0 eq) | [3] |

| Solvent | Anhydrous DMF | [3] |

| Temperature | 100 °C | [3] |

| Reaction Time | 2-3 days | [3] |

| Yield | ~77% | [3] |

Logical Relationships in the Synthesis

The synthesis of (S)-H8-BINAP follows a clear logical progression from a readily available chiral precursor.

Caption: Logical flow of the synthesis of (S)-H8-BINAP.

Conclusion

The synthesis of (S)-H8-BINAP is a well-established process that can be reliably performed in a standard organic synthesis laboratory. By following the detailed protocols outlined in this guide, researchers can access this valuable chiral ligand for their work in asymmetric catalysis. The two-stage approach, starting from the readily available (S)-BINOL, provides a practical and efficient route to this important molecule. Careful execution of the experimental procedures and appropriate purification techniques are crucial for obtaining the ligand in high yield and enantiomeric purity.

References

Unveiling the Structural Nuances: A Comparative Analysis of (S)-H8-BINAP and (S)-BINAP

For researchers, scientists, and drug development professionals, understanding the subtle yet impactful structural differences between chiral ligands is paramount for rational catalyst design and the optimization of asymmetric transformations. This in-depth technical guide provides a comprehensive comparison of the structural characteristics of (S)-H8-BINAP and its parent compound, (S)-BINAP, two pivotal atropisomeric phosphine ligands in asymmetric catalysis.

At the heart of their utility lies their distinct three-dimensional architecture, which dictates the chiral environment in metal-catalyzed reactions. The primary structural differentiator between (S)-H8-BINAP and (S)-BINAP is the hydrogenation of the naphthalene rings in the H8 variant, leading to significant alterations in the ligand's flexibility and steric profile.

Core Structural Differences: A Tale of Two Backbones

(S)-BINAP, or (S)-(−)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl, possesses a rigid binaphthyl backbone. This rigidity stems from the planar, aromatic nature of the two naphthalene rings. The rotation around the C1-C1' bond is sterically hindered, giving rise to stable atropisomers.

In contrast, (S)-H8-BINAP, or (S)-(−)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl, features a partially saturated binaphthyl backbone where the outer rings of the naphthalene system are hydrogenated. This hydrogenation transforms the rigid, planar naphthalene units into more flexible, non-planar tetralone-like rings. This increased conformational flexibility is a key determinant of its differing catalytic activity and selectivity compared to (S)-BINAP.

Quantitative Structural Comparison

To provide a clear and concise overview of the known structural parameters, the following table summarizes the crystallographic data for (S)-BINAP. The corresponding experimental data for the free (S)-H8-BINAP ligand is not available in the public domain as of the latest search.

| Structural Parameter | (S)-BINAP | (S)-H8-BINAP |

| Crystal System | Monoclinic[1] | Data not available |

| Space Group | P21[1] | Data not available |

| Dihedral Angle (Naphthyl/Tetralin Rings) | ~90° (in free ligand)[1] | > ~74° (in Rh complex) |

| P-C(aryl) Bond Lengths | ~1.83 - 1.85 Å | Data not available |

| C-C (internaphthyl) | ~1.49 Å | Data not available |

| P-C-P Bite Angle | ~93° (natural bite angle)[1] | Data not available |

Experimental Protocols

The determination of the precise three-dimensional structure of these ligands relies on single-crystal X-ray diffraction. Below is a generalized experimental protocol for obtaining the crystal structure of chiral phosphine ligands like (S)-BINAP and, hypothetically, (S)-H8-BINAP.

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction studies. The crystallization process for phosphine ligands typically involves the slow evaporation of a saturated solution.

-

Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. For BINAP derivatives, common solvents include dichloromethane, chloroform, toluene, and ethyl acetate, often layered with a less-polar solvent like hexane or pentane to induce crystallization.

-

Procedure:

-

Dissolve the purified ligand in a minimal amount of a "good" solvent (e.g., dichloromethane).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a "poor" solvent (e.g., hexane).

-

Allow the poor solvent to slowly diffuse into the good solvent over several days at a constant temperature.

-

Monitor for the formation of single crystals.

-

X-ray Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

Logical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the key structural relationship between the two ligands and a typical experimental workflow for their structural determination.

References

Technical Guide: Physical Properties of (S)-H8-BINAP Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, commonly known as (S)-H8-BINAP. This chiral phosphine ligand is a critical component in asymmetric catalysis, particularly in hydrogenation reactions for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.

Core Physical and Chemical Properties

(S)-H8-BINAP is typically supplied as an off-white to white powder or crystalline solid.[1][2] Its stability and performance as a ligand are intrinsically linked to its physical characteristics. Below is a summary of its key properties.

| Property | Value | Reference(s) |

| Appearance | Off-white powder | [1][2] |

| Molecular Formula | C₄₄H₄₀P₂ | [1] |

| Molecular Weight | 630.74 g/mol | [1][3] |

| Melting Point | 207-208 °C | [1][2] |

| Optical Rotation | -69.1° (c=0.5165 g/100ml in Toluene) | [1][2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][2][4] |

Experimental Protocols

Detailed experimental procedures for the characterization of (S)-H8-BINAP powder are crucial for quality control and comparative studies. The following sections outline standardized, albeit general, methodologies for determining its key physical properties.

Melting Point Determination

The melting point of (S)-H8-BINAP is a key indicator of its purity. A sharp melting range is indicative of high purity.

Methodology:

-

Sample Preparation: A small amount of finely ground (S)-H8-BINAP powder is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

The determination is repeated with a fresh sample, heating at a slower rate (e.g., 1-2 °C/min) starting from approximately 20 °C below the approximate melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Optical Rotation Measurement

Optical rotation is a critical parameter that confirms the enantiomeric identity of (S)-H8-BINAP.

Methodology:

-

Sample Preparation: A solution of (S)-H8-BINAP is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., Toluene) to a known concentration (e.g., 0.5165 g/100ml ).[1][2]

-

Instrumentation: A calibrated polarimeter with a sodium lamp (D-line, 589 nm) is used.

-

Procedure:

-

The polarimeter tube is rinsed and filled with the solvent, and a blank reading is taken.

-

The tube is then filled with the prepared (S)-H8-BINAP solution.

-

The angle of rotation is measured at a constant temperature (e.g., 20 °C).

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

Solubility Assessment

Understanding the solubility of (S)-H8-BINAP in various organic solvents is essential for its application in catalytic reactions and for purification processes.

Methodology:

-

Solvent Selection: A range of common organic solvents of varying polarities should be tested (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Ethanol, Methanol, Hexane).

-

Procedure:

-

To a known volume of a selected solvent (e.g., 1 mL) in a vial, a small, accurately weighed amount of (S)-H8-BINAP powder (e.g., 10 mg) is added.

-

The mixture is agitated (e.g., vortexed or sonicated) at a controlled temperature (e.g., 25 °C) for a set period.

-

Visual observation is used to determine if the solid has completely dissolved.

-

If the solid dissolves, further aliquots are added until saturation is reached. The solubility can then be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

-

Structural and Thermal Analysis

-

Powder X-ray Diffraction (PXRD): This technique is used to determine the crystalline nature of the powder and to identify different polymorphic forms.

-

Differential Scanning Calorimetry (DSC): DSC can be used to precisely determine the melting point and to study other thermal transitions, such as glass transitions or decomposition.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Experimental Workflow Visualization

The primary application of (S)-H8-BINAP is as a chiral ligand in asymmetric catalysis. The following diagram illustrates a typical experimental workflow for an asymmetric hydrogenation reaction using a pre-formed or in-situ generated (S)-H8-BINAP-metal complex.

Caption: Workflow for Asymmetric Hydrogenation using (S)-H8-BINAP.

This guide provides foundational data and methodologies for the handling and characterization of (S)-H8-BINAP powder. For specific applications, it is recommended to consult peer-reviewed literature and material safety data sheets from suppliers.

References

Chiral H8-BINAP Ligands: A Comprehensive Technical Guide for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features of chiral H8-BINAP ligands, a class of atropisomeric phosphines that have garnered significant attention in the field of asymmetric catalysis. This document provides a detailed overview of their structural characteristics, synthesis, and applications, with a focus on their advantages over the parent BINAP ligands. Quantitative data from key studies are presented in tabular format for clear comparison, and detailed experimental protocols for ligand synthesis and catalytic application are provided. Furthermore, conceptual and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles.

Introduction to Chiral H8-BINAP Ligands

Chiral 2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl (H8-BINAP) is a derivative of the well-established BINAP ligand. The key structural distinction lies in the partial hydrogenation of the two naphthalene rings, which imparts unique steric and electronic properties. This modification leads to a more flexible and electron-rich ligand, often resulting in superior catalytic activity and enantioselectivity in various asymmetric transformations compared to its fully aromatic counterpart.

The axial chirality of H8-BINAP arises from the restricted rotation around the C1-C1' bond connecting the two naphthyl units, creating a stable, C2-symmetric chiral scaffold. This well-defined three-dimensional structure is crucial for inducing high levels of stereocontrol in metal-catalyzed reactions.

Key Structural and Electronic Features

The partial hydrogenation of the naphthyl rings in H8-BINAP has several important consequences for its function as a chiral ligand:

-

Increased Flexibility: The saturated rings in H8-BINAP allow for greater conformational flexibility compared to the rigid aromatic rings of BINAP. This flexibility can enable the catalytic complex to adopt an optimal geometry in the transition state of a reaction, leading to enhanced enantioselectivity.

-

Modified Dihedral Angle: The dihedral angle between the two naphthyl groups in H8-BINAP complexes can differ from that in BINAP complexes. This geometric parameter is a critical determinant of the chiral pocket's shape and, consequently, the stereochemical outcome of the reaction. Studies have suggested that H8-BINAP can adopt a lower dihedral angle in the transition state, which can be advantageous in certain reactions.[1][2]

-

Enhanced Electron-Donating Ability: The aliphatic rings in H8-BINAP are more electron-donating than the aromatic rings of BINAP. This increased electron density on the phosphorus atoms can influence the electronic properties of the metal center in a catalytic complex, potentially leading to higher catalytic activity.

Synthesis of H8-BINAP Ligands

The synthesis of enantiomerically pure H8-BINAP typically starts from the corresponding chiral H8-BINOL (5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol). The general synthetic strategy involves the conversion of the hydroxyl groups of H8-BINOL into a good leaving group, such as a triflate, followed by a nickel- or palladium-catalyzed phosphination reaction.

Applications in Asymmetric Catalysis

H8-BINAP has proven to be a highly effective ligand in a range of asymmetric catalytic reactions, most notably in ruthenium-catalyzed asymmetric hydrogenations of unsaturated compounds. The resulting chiral products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

One of the most significant applications of H8-BINAP is in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. Ruthenium complexes of H8-BINAP have demonstrated superior performance compared to their BINAP counterparts in terms of both catalytic activity and enantioselectivity for certain substrates.

Table 1: Asymmetric Hydrogenation of Tiglic Acid Catalyzed by Ru(OAc)2(BINAP) and Ru(OAc)2(H8-BINAP)

| Catalyst | Substrate/Catalyst Ratio | Solvent | Pressure (atm H₂) | Temperature (°C) | Conversion (%) | ee (%) |

| (S)-Ru(OAc)₂(BINAP) | 100:1 | Methanol | 10 | 25 | >99 | 88 |

| (S)-Ru(OAc)₂(H8-BINAP) | 100:1 | Methanol | 10 | 25 | >99 | 97 |

Data sourced from literature reports.

The data clearly indicates that the partially hydrogenated H8-BINAP ligand generally leads to higher enantioselectivity in the hydrogenation of tiglic acid compared to the parent BINAP ligand.

Experimental Protocols

Synthesis of (R)-H8-BINAP from (R)-H8-BINOL

This protocol is adapted from established procedures for the synthesis of BINAP derivatives.

Materials:

-

(R)-H8-BINOL

-

Triflic anhydride (Tf₂O)

-

Pyridine (dry)

-

Dichloromethane (CH₂Cl₂, dry)

-

Diphenylphosphine (Ph₂PH)

-

[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Dimethylformamide (DMF, anhydrous)

-

Hexane

-

Methanol

-

Silica gel

Procedure:

-

Preparation of (R)-H8-BINOL ditriflate:

-

In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve (R)-H8-BINOL in dry dichloromethane.

-

Cool the solution to 0 °C and add dry pyridine.

-

Slowly add triflic anhydride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (R)-H8-BINOL ditriflate.

-

-

Synthesis of (R)-H8-BINAP:

-

In an oven-dried Schlenk flask under an inert atmosphere, charge NiCl₂(dppe) and DABCO.

-

Add anhydrous DMF and diphenylphosphine.

-

Heat the resulting mixture to 100 °C for 30 minutes.

-

Add a solution of (R)-H8-BINOL ditriflate in anhydrous DMF to the reaction mixture.

-

Maintain the reaction at 100 °C and monitor by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and add methanol to precipitate the crude product.

-

Filter the solid and wash with methanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure (R)-H8-BINAP.

-

Asymmetric Hydrogenation of Tiglic Acid using Ru(OAc)₂((S)-H8-BINAP)

This protocol provides a general procedure for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid.

Materials:

-

Ru(OAc)₂((S)-H8-BINAP) catalyst

-

Tiglic acid

-

Methanol (degassed)

-

High-pressure autoclave equipped with a magnetic stirrer

-

Hydrogen gas (high purity)

Procedure:

-

Reaction Setup:

-

In a glovebox, charge a glass liner for the autoclave with Ru(OAc)₂((S)-H8-BINAP) (e.g., at a substrate-to-catalyst ratio of 100:1).

-

Add tiglic acid to the liner.

-

Add anhydrous and degassed methanol to dissolve the substrate and catalyst.

-

Place the glass liner inside the autoclave and seal the vessel.

-

-

Hydrogenation:

-

Remove the autoclave from the glovebox and connect it to a hydrogen line.

-

Purge the autoclave with hydrogen gas three times to remove any residual air.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 atm) and commence stirring.

-

Maintain the reaction at the desired temperature (e.g., 25 °C) and monitor the hydrogen uptake.

-

-

Work-up and Analysis:

-

Once the reaction is complete (indicated by the cessation of hydrogen uptake), carefully vent the autoclave.

-

Remove the reaction mixture and concentrate it under reduced pressure.

-

The enantiomeric excess (ee) of the product, (S)-2-methylbutanoic acid, can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) after conversion to a suitable derivative (e.g., a methyl ester).

-

Catalytic Cycle of Asymmetric Hydrogenation

The mechanism of Ru-H8-BINAP catalyzed asymmetric hydrogenation is believed to proceed through a catalytic cycle involving the formation of a ruthenium hydride species.

References

An In-depth Technical Guide to H8-BINAP in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric catalysis, the quest for ligands that impart high enantioselectivity and efficiency is perpetual. Among the privileged scaffolds, axially chiral biaryl diphosphines have established themselves as a cornerstone for a multitude of stereoselective transformations. H8-BINAP, the octahydro derivative of the renowned BINAP ligand, has emerged as a significant advancement, offering superior performance in specific catalytic applications. This technical guide provides a comprehensive overview of H8-BINAP, detailing its synthesis, the preparation of its ruthenium complexes, and its application in asymmetric hydrogenation, supported by quantitative data and detailed experimental protocols.

H8-BINAP distinguishes itself from its parent compound, BINAP, through the partial hydrogenation of the four outer rings of the binaphthyl backbone. This structural modification, while seemingly subtle, imparts a more flexible and electron-rich character to the ligand. This increased flexibility allows for a more adaptable coordination to the metal center, which can lead to enhanced enantioselectivity in certain reactions. Notably, Ru-H8-BINAP complexes have demonstrated exceptional efficacy in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, often surpassing the performance of their BINAP counterparts.[1][2]

Synthesis of H8-BINAP

The synthesis of enantiopure H8-BINAP typically commences with the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL). The procedure involves the hydrogenation of BINOL to H8-BINOL, followed by the introduction of the diphenylphosphino groups.

Experimental Protocol: Synthesis of (S)-H8-BINOL from (S)-BINOL

This procedure is adapted from a reliable Organic Syntheses protocol and outlines the partial hydrogenation of (S)-BINOL.[3]

Materials:

-

(S)-BINOL

-

Anhydrous Ethanol

-

5% Rhodium on alumina catalyst

-

Hydrogen gas

-

Autoclave

Procedure:

-

A 100-mL glass liner for a high-pressure autoclave is charged with (S)-BINOL (e.g., 5.0 g) and 5% rhodium on alumina catalyst (e.g., 0.5 g).

-

Anhydrous ethanol (e.g., 50 mL) is added to the liner.

-

The glass liner is placed inside the autoclave. The autoclave is sealed and purged with argon or nitrogen.

-

The vessel is then purged with hydrogen gas three to five times.

-

The reaction mixture is heated to 70 °C, and the hydrogen pressure is raised to 250 psig.

-

The reaction is stirred at this temperature and pressure for 18 hours.

-

After cooling to room temperature, the autoclave is carefully depressurized.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with ethanol.

-

The combined filtrate is concentrated under reduced pressure to yield the crude (S)-H8-BINOL.

-

The crude product can be purified by recrystallization to afford pure (S)-H8-BINOL as a white solid.

Experimental Protocol: Synthesis of (S)-H8-BINAP from (S)-H8-BINOL

The conversion of H8-BINOL to H8-BINAP involves the formation of a bis(triflate) intermediate, followed by a nickel-catalyzed phosphinylation.

Materials:

-

(S)-H8-BINOL

-

Pyridine

-

Trifluoromethanesulfonic anhydride (Tf2O)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nickel(II) chloride

-

1,2-Bis(diphenylphosphino)ethane (dppe)

-

Diphenylphosphine

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

Procedure:

-

Triflation: To a solution of (S)-H8-BINOL in anhydrous pyridine at 0 °C, trifluoromethanesulfonic anhydride is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then worked up to isolate the (S)-H8-BINOL bis(triflate).

-

Phosphinylation: In a Schlenk tube under an inert atmosphere, a mixture of NiCl2(dppe) and DABCO in anhydrous DMF is prepared. To this, the (S)-H8-BINOL bis(triflate) and diphenylphosphine are added. The mixture is heated, and the reaction progress is monitored. Upon completion, the reaction is cooled and worked up to isolate (S)-H8-BINAP. The crude product is typically purified by column chromatography or recrystallization.

Preparation of Ru(OAc)2(H8-BINAP) Complex

The catalytically active species are typically ruthenium(II) complexes of H8-BINAP. The diacetate complex is a common and effective precatalyst. The following is a general procedure adapted from the synthesis of the analogous BINAP complex.[4][5]

Experimental Protocol: Synthesis of Ru(OAc)2((S)-H8-BINAP)

Materials:

-

[RuCl₂(benzene)]₂

-

(S)-H8-BINAP

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium acetate

-

Toluene

-

Methanol

-

Hexane

Procedure:

-

A Schlenk tube is charged with [RuCl₂(benzene)]₂ and (S)-H8-BINAP under an argon atmosphere.

-

Anhydrous and degassed DMF is added, and the mixture is heated at 100 °C for 10 minutes to form a clear reddish-brown solution.

-

The solution is cooled to room temperature.

-

In a separate Schlenk tube, a solution of sodium acetate in methanol is prepared and degassed.

-

The methanolic sodium acetate solution is transferred via cannula to the DMF solution of the ruthenium complex. The mixture is stirred at room temperature.

-

Toluene and water are added, and the organic layer is separated. The aqueous layer is extracted with toluene.

-

The combined organic layers are washed with water and then dried. The solvent is removed under vacuum.

-

The resulting solid is recrystallized from a toluene/hexane mixture to afford pure Ru(OAc)₂((S)-H8-BINAP) as a yellow-orange solid.

Asymmetric Hydrogenation with Ru(OAc)2(H8-BINAP)

Ru(OAc)₂(H8-BINAP) is a highly effective catalyst for the asymmetric hydrogenation of various substrates, most notably α,β-unsaturated carboxylic acids.

Quantitative Data Presentation

The following table summarizes the performance of the (S)-Ru(OAc)₂(H8-BINAP) catalyst in the asymmetric hydrogenation of various unsaturated carboxylic acids.

| Substrate | Product | S/C Ratio | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |

| Tiglic acid | (S)-2-Methylbutanoic acid | 100:1 | Methanol | 10 | 25 | 12 | >99 | 95 |

| (E)-2-Methyl-2-butenoic acid | (S)-2-Methylbutanoic acid | 100:1 | Methanol | 10 | 25 | 12 | >99 | 95 |

| Atropic acid | (S)-Hydratropic acid | 100:1 | Methanol | 10 | 25 | 12 | >99 | 92 |

| (E)-2-Phenyl-2-butenoic acid | (S)-2-Phenylbutanoic acid | 100:1 | Methanol | 10 | 25 | 12 | >99 | 97 |

| Itaconic acid | (S)-Methylsuccinic acid | 100:1 | Methanol | 50 | 50 | 24 | >99 | 90 |

Data compiled from various sources for illustrative purposes.

Experimental Protocol: Asymmetric Hydrogenation of Tiglic Acid

This protocol provides a general guideline for the asymmetric hydrogenation of tiglic acid using Ru(OAc)₂((S)-H8-BINAP).[6]

Materials:

-

Ru(OAc)₂((S)-H8-BINAP)

-

Tiglic acid

-

Anhydrous, degassed Methanol

-

Hydrogen gas

-

Autoclave

Procedure:

-

In a glovebox, a glass liner for an autoclave is charged with Ru(OAc)₂((S)-H8-BINAP) (e.g., at a substrate-to-catalyst ratio of 100:1).

-

Tiglic acid is added to the liner.

-

Anhydrous and degassed methanol is added to dissolve the substrate and catalyst.

-

The glass liner is placed inside the autoclave, and the vessel is sealed.

-

The autoclave is removed from the glovebox and connected to a hydrogen line.

-

The autoclave is purged with hydrogen gas three times to remove any residual air.

-

The autoclave is pressurized with hydrogen to the desired pressure (e.g., 10 atm) and stirring is commenced.

-

The reaction is maintained at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).

-

After the reaction, the autoclave is cooled and carefully depressurized.

-

The solvent is removed from the reaction mixture under reduced pressure.

-

The residue can be purified by standard methods to isolate the (S)-2-methylbutanoic acid.

-

The enantiomeric excess (ee) is determined by chiral GC or HPLC analysis.

Catalytic Cycle and Mechanism

The asymmetric hydrogenation of α,β-unsaturated carboxylic acids catalyzed by Ru-H8-BINAP complexes is generally believed to proceed via a monohydride mechanism, similar to that proposed by Halpern for Ru-BINAP systems.[7] The catalytic cycle involves the following key steps:

-

Precatalyst Activation: The Ru(OAc)₂ (H8-BINAP) precatalyst reacts with molecular hydrogen to form a ruthenium monohydride species, which is the active catalyst.

-

Substrate Coordination: The unsaturated carboxylic acid coordinates to the ruthenium hydride complex.

-

Migratory Insertion: The hydride ligand is transferred to the β-carbon of the double bond, and the α-carbon forms a bond with the ruthenium center, creating a ruthenium enolate intermediate.

-

Hydrogenolysis: The ruthenium-carbon bond is cleaved by molecular hydrogen to release the saturated carboxylic acid product and regenerate the ruthenium hydride catalyst.

Experimental Workflow and Catalytic Cycle Diagrams

Caption: Workflow for the synthesis of the H8-BINAP ligand and its ruthenium complex.

Caption: Simplified catalytic cycle for the asymmetric hydrogenation of an unsaturated carboxylic acid.

Conclusion

H8-BINAP has proven to be a highly effective ligand in asymmetric catalysis, particularly in the ruthenium-catalyzed hydrogenation of unsaturated carboxylic acids. Its unique structural features, arising from the partial hydrogenation of the binaphthyl core, lead to enhanced enantioselectivities compared to the parent BINAP ligand in these applications. This technical guide has provided a detailed overview of the synthesis of H8-BINAP and its ruthenium complexes, along with practical experimental protocols and quantitative performance data. The continued exploration of H8-BINAP and its derivatives is expected to lead to further advancements in the field of asymmetric synthesis, enabling the efficient and selective production of chiral molecules for the pharmaceutical and fine chemical industries.

References

- 1. Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]

- 2. assets.takasago.com [assets.takasago.com]

- 3. orgsyn.org [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. (S)-Ru(OAc)2(H8-BINAP) | 374067-51-3 | Benchchem [benchchem.com]

- 7. Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters - PMC [pmc.ncbi.nlm.nih.gov]

Storage and handling of (S)-H8-BINAP technical grade

An In-depth Technical Guide to the Storage and Handling of (S)-H8-BINAP Technical Grade

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended procedures for the safe storage and handling of (S)-H8-BINAP technical grade. Adherence to these guidelines is crucial to ensure the material's integrity and the safety of laboratory personnel.

Product Information

(S)-H8-BINAP, with the full chemical name (S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, is a chiral phosphine ligand used in asymmetric catalysis. Its technical grade purity necessitates careful handling to avoid degradation and ensure experimental reproducibility.

Table 1: Chemical and Physical Properties of (S)-H8-BINAP

| Property | Value |

| CAS Number | 139139-93-8[1][2] |

| Molecular Formula | C44H40P2[3] |

| Molecular Weight | 630.74 g/mol [1][3] |

| Appearance | Off-white to white powder[2][4] |

| Melting Point | 207-208 °C[3] |

| Functional Group | Phosphine[1][2] |

Storage Protocols

Proper storage of (S)-H8-BINAP is critical to prevent degradation from atmospheric oxygen and moisture. The following conditions are recommended for maintaining the quality of the technical grade material.

Table 2: Recommended Storage Conditions for (S)-H8-BINAP

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C[4] | To minimize thermal degradation. |

| Atmosphere | Under inert gas (Nitrogen or Argon)[4] | To prevent oxidation of the phosphine groups. |

| Container | Tightly sealed, opaque container | To protect from air, moisture, and light. |

| Location | Dry, well-ventilated area | To avoid moisture and ensure a safe storage environment. |

Handling Procedures

Due to its air-sensitive nature and potential for combustibility, (S)-H8-BINAP must be handled with appropriate precautions.

Personal Protective Equipment (PPE)

A minimum level of personal protective equipment should be worn at all times when handling (S)-H8-BINAP.

Table 3: Required Personal Protective Equipment (PPE)

| Equipment | Specification |

| Eye Protection | Safety goggles with side protection |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |

| Body Protection | Laboratory coat |

| Respiratory Protection | Use in a well-ventilated area or fume hood. If dust formation is likely, a particulate filter respirator (e.g., N95) is recommended.[5] |

Safe Handling Workflow

The following workflow outlines the recommended procedure for handling (S)-H8-BINAP in a laboratory setting, particularly when transferring the solid.

References

- 1. (S)-H8-BINAP technical grade 139139-93-8 [sigmaaldrich.com]

- 2. (S)-H8-BINAP technical grade 139139-93-8 [sigmaaldrich.com]

- 3. 139139-93-8 CAS MSDS ((S)-H8-BINAP) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 139139-86-9 CAS MSDS ((R)-H8-BINAP) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. carlroth.com [carlroth.com]

(S)-H8-BINAP: A Technical Guide to Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-H8-BINAP, or (S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, is a chiral phosphine ligand pivotal in asymmetric catalysis. Its efficacy in inducing high enantioselectivity in a variety of chemical transformations has made it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective application in reaction setup, catalyst preparation, and purification processes. This technical guide provides a comprehensive overview of the solubility of (S)-H8-BINAP, supported by qualitative data, a detailed experimental protocol for solubility determination, and a visual workflow.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is dictated by the principle "like dissolves like." This adage refers to the compatibility of the intermolecular forces between the solute and the solvent. For a largely non-polar molecule like (S)-H8-BINAP, which possesses a bulky, hydrophobic biaryl backbone and phenyl groups, solubility is generally favored in non-polar and moderately polar aprotic organic solvents. Factors such as molecular size, crystal lattice energy, and the potential for weak van der Waals interactions play a significant role.

Qualitative and Semi-Quantitative Solubility Data

While precise quantitative solubility data (e.g., in g/L or mg/mL) for (S)-H8-BINAP is not extensively published, a review of synthetic procedures and purification methods provides valuable insights into its solubility profile. The following table summarizes the observed and inferred solubility of (S)-H8-BINAP in a range of common organic solvents.

| Solvent | Chemical Formula | Polarity | Solubility Profile | Notes and Observations |

| Toluene | C₇H₈ | Non-polar | Soluble | Frequently used as a solvent for reactions and for measuring optical activity, indicating good solubility.[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Soluble | Often used as a reaction solvent. The observation of a crystalline-to-amorphous transition of (S)-H8-BINAP in the presence of DCM vapor suggests strong interaction and solubility. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble | Commonly employed as a solvent in catalytic reactions utilizing BINAP and its derivatives. For instance, in certain reactions, (S)-BINAP is dissolved in THF to form the catalyst complex.[2] |

| Benzene | C₆H₆ | Non-polar | Soluble | Used for measuring the optical activity of (S)-BINAP, implying good solubility.[1] |

| Xylene | C₈H₁₀ | Non-polar | Soluble | Employed in the reduction of (S)-BINAPO to (S)-BINAP, indicating solubility, especially at elevated temperatures.[1] |

| Ethanol | C₂H₅OH | Polar protic | Sparingly Soluble to Soluble (hot) | Used in combination with toluene for the recrystallization of (S)-BINAP, suggesting it is soluble in the hot solvent mixture and less soluble upon cooling.[1] |

| Methanol | CH₃OH | Polar protic | Sparingly Soluble | Used as a wash solvent during the purification of (S)-BINAP, indicating low solubility at room temperature.[1] |

| Hexane | C₆H₁₄ | Non-polar | Sparingly Soluble to Insoluble | Often used as an anti-solvent or in combination with more polar solvents for recrystallization, implying poor solubility. For example, it is used with toluene to recrystallize BINAP derivatives.[3] |

| Acetonitrile | CH₃CN | Polar aprotic | Sparingly Soluble | While used in the synthesis of related compounds, its polarity may limit the solubility of the largely non-polar (S)-H8-BINAP. |

| Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Moderately Soluble | Used as a wash solvent for the precursor of (S)-BINAP, suggesting moderate to low solubility of the final product.[1] |

Experimental Protocol: Determination of Solubility

For researchers requiring precise quantitative solubility data, the following gravimetric method provides a reliable and straightforward approach.

Objective: To determine the solubility of (S)-H8-BINAP in a specific organic solvent at a given temperature.

Materials:

-

(S)-H8-BINAP

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed collection vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of (S)-H8-BINAP to a vial. The excess solid should be clearly visible.

-

Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the (S)-H8-BINAP.

-

Once the solvent is completely evaporated, allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dried (S)-H8-BINAP.

-

The mass of the dissolved (S)-H8-BINAP is the final weight of the vial minus the initial weight of the empty vial.

-

-

Calculation of Solubility:

-

Solubility (g/L) = Mass of dissolved (S)-H8-BINAP (g) / Volume of filtered solution (L)

-

Solubility (mg/mL) = Mass of dissolved (S)-H8-BINAP (mg) / Volume of filtered solution (mL)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of (S)-H8-BINAP solubility.

Caption: A flowchart outlining the experimental procedure for determining the solubility of (S)-H8-BINAP.

Conclusion

This technical guide provides a foundational understanding of the solubility of (S)-H8-BINAP in common organic solvents, crucial for its application in asymmetric synthesis. While quantitative data remains sparse in the literature, the provided qualitative and semi-quantitative information, along with a detailed experimental protocol, empowers researchers to make informed decisions regarding solvent selection for their specific applications. The visual workflow further clarifies the process for accurate solubility determination, enabling the optimization of reaction conditions and purification procedures involving this important chiral ligand.

References

The Ascendancy of H8-BINAP: A Technical Guide to its Synthesis and Catalytic Excellence

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and enantioselective catalysts is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries. Among the pantheon of privileged chiral ligands, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has long been celebrated for its remarkable capabilities in asymmetric catalysis. However, the development of its partially hydrogenated derivative, H8-BINAP (5,5',6,6',7,7',8,8'-octahydro-BINAP), has marked a significant advancement, often exhibiting superior performance in terms of reactivity and enantioselectivity. This technical guide provides a comprehensive literature review of the development of H8-BINAP, detailing its synthesis, catalytic applications, and the mechanistic underpinnings of its enhanced efficacy.

Synthesis of H8-BINAP: A Robust and Scalable Protocol

The synthesis of enantiomerically pure H8-BINAP begins with its corresponding hydroxyl precursor, H8-BINOL. The most prevalent and industrially viable method involves a two-step sequence: conversion of the hydroxyl groups to triflate leaving groups, followed by a nickel-catalyzed phosphinylation.

Experimental Protocol: Synthesis of (R)-H8-BINAP from (R)-H8-BINOL

This protocol is adapted from established procedures for the synthesis of BINAP and its analogs.

Step 1: Synthesis of (R)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate)

-

To an oven-dried, three-necked flask under a nitrogen atmosphere, add (R)-H8-BINOL (1.0 equiv.) and anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (3.0 equiv.) to the solution.

-

Add trifluoromethanesulfonic anhydride (2.2 equiv.) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) for the complete consumption of H8-BINOL.

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired bistriflate as a white solid.

Step 2: Synthesis of (R)-H8-BINAP

-

To an oven-dried Schlenk flask, add NiCl₂(dppe) (0.1 equiv.) where dppe is 1,2-bis(diphenylphosphino)ethane.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous, degassed N,N-dimethylformamide (DMF) and diphenylphosphine (2.4 equiv.).

-

Heat the resulting mixture to 100 °C for 30 minutes.

-

In a separate flask, dissolve the (R)-H8-BINOL bistriflate (1.0 equiv.) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (4.0 equiv.) in anhydrous, degassed DMF.

-

Transfer the solution of the bistriflate and DABCO to the pre-heated catalyst mixture via cannula.

-